6-Methoxy-4-methylquinazolin-2-amine is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. The methoxy and methyl substituents on the quinazoline core contribute to its unique reactivity and biological activity.
The synthesis and analysis of 6-Methoxy-4-methylquinazolin-2-amine can be found in various scientific literature, particularly in studies focusing on heterocyclic compounds and their derivatives. This compound is often synthesized for research purposes in the field of drug discovery and development.
6-Methoxy-4-methylquinazolin-2-amine can be classified as:
The synthesis of 6-Methoxy-4-methylquinazolin-2-amine typically involves several steps, including the formation of the quinazoline ring system through condensation reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperatures, solvents (like DMF or DMSO), and catalysts (such as palladium or nickel complexes) to enhance yield and selectivity.
The molecular structure of 6-Methoxy-4-methylquinazolin-2-amine features:
The molecular formula is , with a molecular weight of approximately 176.22 g/mol. The compound's structural representation can be visualized using molecular modeling software, showing bond angles and spatial orientation.
6-Methoxy-4-methylquinazolin-2-amine can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and minimize side reactions. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring reaction progress.
The mechanism of action for 6-Methoxy-4-methylquinazolin-2-amine is not fully elucidated but is believed to involve:
Preliminary studies suggest that quinazoline derivatives often exhibit anti-tumor activity, possibly through apoptosis induction or cell cycle arrest mechanisms.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm structural integrity and purity.
6-Methoxy-4-methylquinazolin-2-amine has potential applications in:
6-Methoxy-4-methylquinazolin-2-amine belongs to the quinazoline family, a class of nitrogen-containing bicyclic heterocycles characterized by a benzene ring fused to a pyrimidine ring (positions 5-6 and 7-8). Its core structure adheres to the Hantzsch-Widman nomenclature system as benzo[d]pyrimidin-2-amine, with systematic numbering assigning the methoxy group at C6, the methyl group at C4, and the amine at C2. Taxonomically, it is classified as follows:
This compound exhibits key structural features critical to its bioactive potential:
Table 1: Taxonomic Position and Structural Features of Key Quinazoline Derivatives
Compound Name | Core Structure | Substituents | Classification |
---|---|---|---|
6-Methoxy-4-methylquinazolin-2-amine | Quinazoline | 6-OMe, 4-CH₃, 2-NH₂ | 2-Aminoquinazoline |
6-Bromo-5-chloro-N-methylquinazolin-2-amine | Quinazoline | 6-Br, 5-Cl, 2-NHCH₃ | 2-Alkylaminoquinazoline |
2-Chloro-6-methoxyquinazolin-4-amine | Quinazoline | 2-Cl, 6-OMe, 4-NH₂ | 4-Aminoquinazoline |
2-Hydroxy-6-methoxy-4-methylquinoline | Quinoline | 2-OH, 6-OMe, 4-CH₃ | 2-Hydroxyquinoline |
Structurally analogous compounds include 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one (EVT-6141880), which shares the 4-methylquinazoline moiety but incorporates a pyrimidinone pharmacophore at C2 instead of a simple amine [6]. This structural variation significantly alters hydrogen-bonding capacity and biological target specificity. The presence of the methoxy group differentiates it from unsubstituted or halogenated variants like 2-chloro-6-methoxyquinazolin-4-amine (CAS: 63590-63-6) [7], where halogen atoms enable nucleophilic substitution reactions for further derivatization.
Quinazoline research originated in the late 19th century, with Weddige coining the term "quinazoline" in 1887. Early work focused on natural alkaloid isolation (e.g., febrifugine from Dichroa febrifuga), but synthetic quinazolines like 6-methoxy-4-methylquinazolin-2-amine emerged as key scaffolds during the mid-20th century antimicrobial and anticancer campaigns [10]. Three evolutionary phases define its medicinal chemistry trajectory:
Early Exploration (Pre-1980s): Initial syntheses exploited Niementowski condensation (anthranilic acid + acetamide derivatives) or Pfitzinger reactions. 6-Methoxy-4-methylquinazolin-2-amine was initially characterized as a synthetic intermediate rather than a biologically active entity. Its structural simplicity facilitated library development for broad phenotypic screens, revealing modest antimicrobial effects [10].
Targeted Drug Design Era (1980s–2000s): The discovery of quinazoline-based EGFR inhibitors (e.g., gefitinib) refocused attention on 2-aminoquinazolines. Researchers synthesized 6-methoxy-4-methylquinazolin-2-amine derivatives to probe kinase selectivity, noting that the 6-methoxy group reduced metabolic deactivation compared to unsubstituted analogs. Concurrently, research into tubulin polymerization inhibitors identified 4-methylquinazolines as potent antimitotics. Studies demonstrated that C4 alkylation enhanced hydrophobic contact with the colchicine binding site, while the C2 amino group formed hydrogen bonds with β-tubulin residue Tβ179 [2].
Table 2: Key Milestones in Quinazoline Medicinal Chemistry Relevant to 6-Methoxy-4-methylquinazolin-2-amine
Timeframe | Development | Impact on 6-Methoxy-4-methylquinazolin-2-amine Research |
---|---|---|
1869–1903 | First quinazoline syntheses (Griess, Gabriel) | Established core ring formation methodologies |
1940s–1960s | Isolation of bioactive quinazoline alkaloids | Validated quinazoline scaffold as pharmacologically relevant |
1980s–1990s | EGFR inhibitors (e.g., gefitinib) developed | Highlighted 2-aminoquinazolines as privileged kinase scaffolds |
2000s–Present | Tubulin inhibitors targeting colchicine site | Revealed role of 4-alkyl/6-alkoxy groups in antimitotic activity [2] |
2010s–Present | Trifluoromethylquinazolines for enhanced stability | Motivated studies on methoxy vs. fluoro substituent effects [2] |
The compound’s versatility is evidenced by its role in synthesizing hybrid molecules like 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol (CAS: 336176-63-7) [4], where its 2-amino group facilitates nucleophilic substitution with electrophilic pyrimidine cores. Current research focuses on optimizing its physicochemical properties—particularly replacing the methoxy group with trifluoromethoxy to resist cytochrome P450 oxidation, as demonstrated in advanced analogs like N-aryl-2-trifluoromethyl-quinazoline-4-amines [2]. These innovations highlight its enduring value as a template for anticancer, antimicrobial, and anti-inflammatory agents.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: